molecular formula C19H15ClN2O B2915854 2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-30-7

2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2915854
CAS No.: 478042-30-7
M. Wt: 322.79
InChI Key: FIFZSZJEABPAAQ-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a complex organic compound belonging to the class of cinnolines. This compound features a unique structure with a chlorobenzyl group attached to a dihydrobenzo[h]cinnolinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or rhodium complexes, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cinnolines, quinones, and dihydro derivatives, which can be further utilized in different chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-16-6-3-4-13(10-16)12-22-18(23)11-15-9-8-14-5-1-2-7-17(14)19(15)21-22/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFZSZJEABPAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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